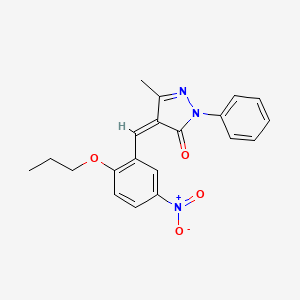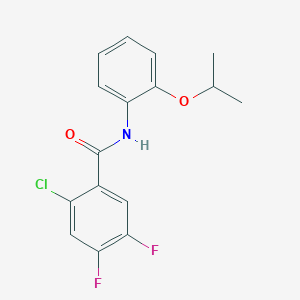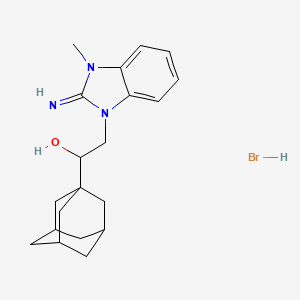![molecular formula C15H19NO5S B5378597 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5378597.png)
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as ETC-1002, is a small molecule drug that has shown promising results in the treatment of cardiovascular diseases. It belongs to the class of drugs called ATP-citrate lyase inhibitors, which target the metabolic pathway responsible for the production of cholesterol and fatty acids in the liver.
作用机制
The mechanism of action of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of ATP-citrate lyase, which is an enzyme involved in the synthesis of cholesterol and fatty acids in the liver. By blocking this pathway, 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. In addition, it has been found to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism and has been implicated in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects:
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects that contribute to its cardioprotective effects. It has been found to reduce inflammation, oxidative stress, and endothelial dysfunction, which are all key factors in the development of atherosclerosis. In addition, it has been found to improve insulin sensitivity and glucose metabolism, which may have additional benefits for patients with diabetes.
实验室实验的优点和局限性
One of the major advantages of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid for lab experiments is its specificity for ATP-citrate lyase, which makes it a useful tool for studying the role of this enzyme in lipid metabolism. In addition, its cardioprotective effects make it a promising candidate for the development of new therapies for cardiovascular diseases. However, one of the limitations of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid is its relatively short half-life, which may limit its effectiveness in chronic diseases that require long-term treatment.
未来方向
There are several future directions for research on 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of more potent and selective ATP-citrate lyase inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of the role of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid in other metabolic pathways, such as glucose metabolism and fatty acid oxidation. Finally, clinical trials are needed to further evaluate the safety and efficacy of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid in the treatment of cardiovascular diseases.
合成方法
The synthesis of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid involves the condensation of 3-(ethoxycarbonyl)-2-thiophene carboxylic acid with cyclohexanone followed by the reaction with ammonia and isobutyl chloroformate. The final product is obtained after purification by column chromatography. This method has been optimized for yield and purity, and the compound has been extensively characterized by various spectroscopic techniques.
科学研究应用
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in cardiovascular diseases such as atherosclerosis, hyperlipidemia, and dyslipidemia. It has been shown to reduce LDL cholesterol and triglyceride levels in both animal models and human clinical trials. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.
属性
IUPAC Name |
2-[(3-ethoxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-2-21-15(20)11-7-8-22-13(11)16-12(17)9-5-3-4-6-10(9)14(18)19/h7-10H,2-6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSDKBXFBEUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(benzyloxy)phenyl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B5378516.png)


![2-[2-(3-cyclopentyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]imidazo[1,2-a]pyridine](/img/structure/B5378544.png)


![2-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5378562.png)
![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
![1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378580.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5378590.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)